molecular formula C9H11F2NO B1451611 2-(3,5-difluorophenoxy)-N-methylethanamine CAS No. 706809-58-7

2-(3,5-difluorophenoxy)-N-methylethanamine

Cat. No. B1451611
Key on ui cas rn: 706809-58-7
M. Wt: 187.19 g/mol
InChI Key: DTGDWNSQLOQDIQ-UHFFFAOYSA-N
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Patent
US07491714B2

Procedure details

A mixture of methanesulfonic acid 2-(3,5-difluoro-phenoxy)-ethyl ester (1.2 g, 4.76 mmol), THF (30 ml) and 40% aqueous monomethylamine (30 ml) was heated under reflux for 8 hours. The reaction mixture was poured on water and extracted 3 times with diethyl ether (3×20 ml). The orghanic phase was washed with water, dried over magnesium sulfate and concentrated to dryness. The residue was chromatographed on silicagel eluting with methylene chloride-methanol (9-1) to give [2-(3,5-difluoro-phenoxy)-ethyl]-methyl-amine (0.63 g, 71%).
Name
methanesulfonic acid 2-(3,5-difluoro-phenoxy)-ethyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([F:16])[CH:15]=1)[O:5][CH2:6][CH2:7]OS(C)(=O)=O.[CH3:17][NH2:18]>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([F:16])[CH:15]=1)[O:5][CH2:6][CH2:7][NH:18][CH3:17]

Inputs

Step One
Name
methanesulfonic acid 2-(3,5-difluoro-phenoxy)-ethyl ester
Quantity
1.2 g
Type
reactant
Smiles
FC=1C=C(OCCOS(=O)(=O)C)C=C(C1)F
Name
Quantity
30 mL
Type
reactant
Smiles
CN
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured on water
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with diethyl ether (3×20 ml)
WASH
Type
WASH
Details
The orghanic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silicagel
WASH
Type
WASH
Details
eluting with methylene chloride-methanol (9-1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OCCNC)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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